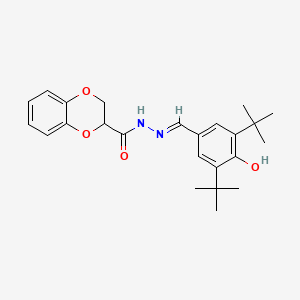![molecular formula C14H10BrClN2O2S B6004002 1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B6004002.png)
1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole, also known as BCSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCSB belongs to the class of benzimidazole derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of 1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole involves the inhibition of certain enzymes and signaling pathways involved in cell growth and survival. 1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately, cell death. 1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole has also been shown to inhibit the activation of NF-κB, a signaling pathway involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, 1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, 1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole has been shown to modulate the expression of various genes involved in cell growth, differentiation, and survival. 1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole for laboratory experiments is its high potency and specificity towards certain enzymes and signaling pathways. This allows for the selective targeting of specific cells and tissues, making it a valuable tool for studying various biological processes. However, one limitation of 1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole is its potential toxicity towards normal cells and tissues, which may limit its clinical applications.
Future Directions
There are several future directions for the study of 1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole and its potential therapeutic applications. One direction is the development of novel drug delivery systems for 1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole, which could improve its bioavailability and reduce its toxicity. Another direction is the study of 1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole in combination with other chemotherapeutic agents, which could enhance its anti-tumor activity. Finally, further studies are needed to elucidate the precise mechanisms of action of 1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole, which could lead to the development of more effective therapeutic strategies.
Synthesis Methods
The synthesis of 1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole involves the reaction between 2-bromo-4-chlorobenzenesulfonyl chloride and 2-methyl-1H-benzimidazole in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole as a white crystalline solid.
Scientific Research Applications
1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, inflammation, and infectious diseases. Several studies have reported the anti-tumor activity of 1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole against various cancer cell lines, including lung, breast, and prostate cancer. 1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole has also shown promising results in inhibiting the growth of bacteria and viruses, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
1-(2-bromo-4-chlorophenyl)sulfonyl-2-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O2S/c1-9-17-12-4-2-3-5-13(12)18(9)21(19,20)14-7-6-10(16)8-11(14)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHHNUXPGXOXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-chlorophenyl)sulfonyl-2-methylbenzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-1-(tetrahydro-2-furanylmethyl)-N-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6003919.png)
![(3aS*,5S*,9aS*)-5-(2-fluorophenyl)-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6003926.png)
![2-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-thiazole](/img/structure/B6003931.png)
![2-{1-(2,2-dimethylpropyl)-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6003936.png)

![2-[4-(3-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6003951.png)

![1-(2-{1-[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B6003960.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B6003971.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,1-dimethyl-2-piperidinecarboxamide](/img/structure/B6003975.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B6003980.png)
![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(4-morpholinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6003983.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B6003989.png)
![7-nitro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6003996.png)